Cas no 2413899-19-9 ((1-Bromocyclobutyl)methanamine)

(1-Bromocyclobutyl)methanamine 化学的及び物理的性質
名前と識別子
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- EN300-7428050
- 2413899-19-9
- (1-bromocyclobutyl)methanamine
- (1-Bromocyclobutyl)methanamine
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- インチ: 1S/C5H10BrN/c6-5(4-7)2-1-3-5/h1-4,7H2
- InChIKey: PZKADNBNXZVHQJ-UHFFFAOYSA-N
- ほほえんだ: BrC1(CN)CCC1
計算された属性
- せいみつぶんしりょう: 162.99966g/mol
- どういたいしつりょう: 162.99966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 68.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 26Ų
(1-Bromocyclobutyl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7428050-2.5g |
(1-bromocyclobutyl)methanamine |
2413899-19-9 | 95.0% | 2.5g |
$1791.0 | 2025-03-11 | |
Enamine | EN300-7428050-5.0g |
(1-bromocyclobutyl)methanamine |
2413899-19-9 | 95.0% | 5.0g |
$2650.0 | 2025-03-11 | |
Enamine | EN300-7428050-10.0g |
(1-bromocyclobutyl)methanamine |
2413899-19-9 | 95.0% | 10.0g |
$3929.0 | 2025-03-11 | |
Enamine | EN300-7428050-0.5g |
(1-bromocyclobutyl)methanamine |
2413899-19-9 | 95.0% | 0.5g |
$877.0 | 2025-03-11 | |
Enamine | EN300-7428050-0.1g |
(1-bromocyclobutyl)methanamine |
2413899-19-9 | 95.0% | 0.1g |
$804.0 | 2025-03-11 | |
Enamine | EN300-7428050-1.0g |
(1-bromocyclobutyl)methanamine |
2413899-19-9 | 95.0% | 1.0g |
$914.0 | 2025-03-11 | |
Enamine | EN300-7428050-0.25g |
(1-bromocyclobutyl)methanamine |
2413899-19-9 | 95.0% | 0.25g |
$840.0 | 2025-03-11 | |
Enamine | EN300-7428050-0.05g |
(1-bromocyclobutyl)methanamine |
2413899-19-9 | 95.0% | 0.05g |
$768.0 | 2025-03-11 |
(1-Bromocyclobutyl)methanamine 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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5. Book reviews
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
(1-Bromocyclobutyl)methanamineに関する追加情報
Comprehensive Overview of (1-Bromocyclobutyl)methanamine (CAS No. 2413899-19-9): Properties, Applications, and Market Insights
(1-Bromocyclobutyl)methanamine (CAS No. 2413899-19-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This brominated cyclobutyl derivative is characterized by its unique molecular structure, which combines a cyclobutane ring with a bromine substituent and a primary amine functional group. Its molecular formula is C5H10BrN, and it exhibits a molecular weight of 164.05 g/mol. The compound's distinct features make it a valuable intermediate in synthetic chemistry, particularly in the development of novel drug candidates and fine chemicals.
The chemical properties of (1-Bromocyclobutyl)methanamine are influenced by its reactive functional groups. The presence of the bromine atom at the 1-position of the cyclobutane ring enhances its utility in nucleophilic substitution reactions, while the primary amine group offers opportunities for further derivatization. Researchers have explored its potential in cross-coupling reactions, where it serves as a building block for more complex structures. Its stability under various conditions makes it suitable for diverse synthetic applications, though proper handling and storage are essential to maintain its integrity.
In recent years, (1-Bromocyclobutyl)methanamine has emerged as a key player in medicinal chemistry. Its structural motif is frequently incorporated into molecules designed to target specific biological pathways. For instance, it has been investigated as a precursor in the synthesis of small molecule inhibitors and protease inhibitors, which are critical in drug discovery programs. The compound's versatility also extends to agrochemical research, where it contributes to the development of new crop protection agents with improved efficacy and environmental profiles.
The market demand for (1-Bromocyclobutyl)methanamine has seen steady growth, driven by its expanding applications in pharmaceutical intermediates and specialty chemicals. Manufacturers and suppliers are increasingly focusing on scalable synthesis routes to meet the needs of research institutions and industrial clients. Quality control remains a priority, with analytical techniques such as HPLC and NMR spectroscopy employed to ensure high purity and consistency. As the compound gains traction, its role in green chemistry initiatives is also being explored, aligning with global trends toward sustainable chemical production.
One of the most frequently asked questions about (1-Bromocyclobutyl)methanamine revolves around its synthetic accessibility. Researchers often seek information on optimized reaction conditions and purification methods to maximize yields. Another common inquiry concerns its stability under storage conditions, as improper handling can lead to degradation. Addressing these questions is crucial for laboratories and companies aiming to integrate this compound into their workflows effectively.
Looking ahead, the future of (1-Bromocyclobutyl)methanamine appears promising, with ongoing studies highlighting its potential in new therapeutic areas and material science. Innovations in catalytic processes and flow chemistry are expected to further enhance its utility, making it a staple in modern synthetic toolkits. For those interested in sourcing this compound, partnering with reputable suppliers who adhere to stringent quality standards is recommended to ensure optimal performance in research and development projects.
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